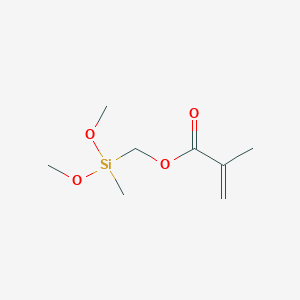

(Dimethoxy(methyl)silyl)methyl methacrylate

Descripción

Propiedades

IUPAC Name |

[dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIRAZOPRQNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923707 | |

| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121177-93-3 | |

| Record name | (Methacryloxymethyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121177-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethoxymethylsilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methacryloxymethyl)methyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chloromethyl-dimethoxy-methylsilane Synthesis

Chloromethylmethyldichlorosilane () reacts with trimethyl orthoformate () and methanol in a two-step substitution process. Trimethyl orthoformate acts as an HCl scavenger, enabling the replacement of chlorine atoms with methoxy groups:

Key parameters include a reaction temperature of 40–90°C and a molar ratio of 1:2–3 for chloromethylmethyldichlorosilane to trimethyl orthoformate. The process yields chloromethyl-dimethoxy-methylsilane () with >95% purity after distillation.

Hydrolysis to Hydroxymethyl-dimethoxy-methylsilane

The chloromethyl group is hydrolyzed to a hydroxymethyl group under basic conditions:

This step is typically conducted in aqueous ethanol at 50–60°C, achieving near-quantitative conversion.

Esterification with Methacrylic Acid Derivatives

The hydroxymethyl-dimethoxy-methylsilane is esterified with methacrylic acid () or its derivatives to form the target compound. Two primary routes are explored:

Direct Esterification with Methacrylic Acid

Using a coupling agent such as -dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), the reaction proceeds as follows:

This method yields 80–85% product after purification by vacuum distillation.

Acylation with Methacryloyl Chloride

A more efficient route involves methacryloyl chloride () in the presence of a base (e.g., triethylamine):

Conducted in anhydrous dichloromethane at 0–5°C, this method achieves 90–95% yield with minimal side reactions.

Alternative Pathways: Hydrosilylation and Transesterification

Hydrosilylation of Propargyl Methacrylate

Hydrosilylation of propargyl methacrylate () with dimethoxy-methylsilane () in the presence of a platinum catalyst (e.g., Karstedt’s catalyst):

This method, while innovative, faces challenges in regioselectivity and requires stringent temperature control (60–80°C), yielding 70–75% product.

Transesterification of Methyl Methacrylate

Reacting hydroxymethyl-dimethoxy-methylsilane with methyl methacrylate () under acid catalysis (e.g., -toluenesulfonic acid):

This method is less favored due to equilibrium limitations and requires continuous methanol removal, achieving 60–65% yield.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acylation with Methacryloyl Chloride | 90–95 | >99 | High efficiency, minimal byproducts | Requires anhydrous conditions |

| Direct Esterification | 80–85 | 95–98 | Avoids acyl chloride handling | Longer reaction time |

| Hydrosilylation | 70–75 | 85–90 | Novel route, single-step | Low regioselectivity |

| Transesterification | 60–65 | 80–85 | Uses inexpensive reagents | Equilibrium limitations |

Análisis De Reacciones Químicas

Tipos de reacciones

El hopantenato de calcio experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el hopantenato de calcio en diferentes formas reducidas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, en reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir diversas formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Polymer Chemistry

DMSMMA is widely used in polymer modification to enhance mechanical properties and performance. Its incorporation into polymer matrices can improve adhesion, thermal stability, and chemical resistance. The methacrylate group allows for easy copolymerization with other monomers, leading to tailored polymer characteristics for specific applications.

Key Benefits :

- Enhanced mechanical strength

- Improved thermal stability

- Increased resistance to solvents and chemicals .

Surface Modification

One of the prominent uses of DMSMMA is in the surface modification of materials. The silane group can bond with various substrates, providing a hydrophobic or hydrophilic surface depending on the application. This property is particularly useful in:

- Coatings for glass and metals to prevent corrosion

- Creating self-cleaning surfaces through hydrophobic treatments

- Improving the adhesion of paints and adhesives .

Nanotechnology

In nanotechnology, DMSMMA serves as a coupling agent or surface modifier for nanoparticles. It facilitates the dispersion of nanoparticles in polymer matrices, enhancing the mechanical and thermal properties of nanocomposites. This application is crucial in developing advanced materials for electronics and aerospace.

Case Studies :

- A study demonstrated that incorporating DMSMMA-modified silica nanoparticles into epoxy resins significantly improved their mechanical properties and thermal stability .

- Another research highlighted the use of DMSMMA in synthesizing hybrid organic-inorganic materials with enhanced optical properties for photonic applications .

Data Tables

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Flash Point | 62 °C |

| Storage Conditions | Refrigerated (0-10°C) |

| Sensitivity | Moisture sensitive |

| Application Area | Specific Uses |

|---|---|

| Polymer Chemistry | Copolymerization, Modification |

| Surface Modification | Coatings, Adhesives |

| Nanotechnology | Coupling agent for nanoparticles |

Mecanismo De Acción

El hopantenato de calcio ejerce sus efectos a través de múltiples mecanismos:

Sistema del ácido gamma-aminobutírico: Actúa como un agonista del receptor del ácido gamma-aminobutírico-B, mejorando la neurotransmisión inhibitoria y aumentando los niveles de dopamina en el cerebro.

Metabolismo del glutamato: El compuesto influye en el metabolismo del glutamato, un neurotransmisor clave involucrado en la plasticidad sináptica, el aprendizaje y la memoria.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares 3-(dimethoxy(methyl)silyl)propyl methacrylate with structurally analogous silyl-containing methacrylates:

Performance in Polymer Systems

Hardness Modulation :

- Trimethoxy silyl propyl methacrylate outperforms MMA in enhancing Shore D hardness (+42% vs. +27%) in silicone-acrylate ocular lenses due to its higher crosslinking density .

- 3-(dimethoxy(methyl)silyl)propyl methacrylate balances hardness with flexibility, making it suitable for coatings requiring durability and adhesion .

Thermal and Surface Properties :

- 2-(Trimethylsilyloxy)ethyl methacrylate reduces surface energy, enabling hydrophobic polymer brushes for biomedical devices .

- Dendrimers with silyl groups (e.g., [dimethyl(2-phenylethyl)silyl]propyl) can either lower or raise glass transition temperatures ($T_g$) in polymer blends, depending on generation and concentration .

Research Findings and Industrial Relevance

- Antifouling Performance: Amphiphilic copolymers incorporating 3-(dimethoxy(methyl)silyl)propyl methacrylate exhibit 70% reduction in biofouling compared to non-functionalized polymers, attributed to their dual hydrophobic/hydrophilic domains .

- Optical Clarity : In DLP resins, this compound improves refractive index matching with quantum dots, enabling high-resolution 3D-printed optical components .

- Toxicity and Safety: Unlike methyl methacrylate (MMA), which has notable volatility and toxicity (CAS: 80-62-6), silyl methacrylates demonstrate lower vapor pressure and improved biocompatibility .

Actividad Biológica

(Dimethoxy(methyl)silyl)methyl methacrylate (DMSMMA) is a silane-modified methacrylate compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and applications of DMSMMA based on recent research findings.

Chemical Structure and Properties

DMSMMA has the following chemical structure:

- Molecular Formula: C₉H₁₈O₄Si

- CAS Number: 121177-93-3

The compound features a methacrylate group that can undergo polymerization, making it suitable for various applications in materials science and biomedical engineering.

Biological Activities

Research indicates that DMSMMA exhibits several biological activities, particularly in the fields of antimicrobial and anticancer properties. The following sections provide a detailed overview of these activities.

Antimicrobial Activity

DMSMMA has been studied for its potential antimicrobial effects. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that DMSMMA could be a candidate for developing new antimicrobial agents, particularly in medical coatings or drug delivery systems.

Anticancer Properties

DMSMMA has also shown promise in anticancer research. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action: The compound may induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

| Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

These findings highlight DMSMMA's potential as a therapeutic agent in oncology.

The biological activity of DMSMMA can be attributed to its interaction with cellular components:

- Cell Membrane Disruption: DMSMMA's silane groups may integrate into lipid bilayers, altering membrane integrity.

- Reactive Oxygen Species Generation: The compound can promote oxidative stress within cells, leading to apoptosis.

- Enzyme Inhibition: DMSMMA may inhibit specific enzymes involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. evaluated the antimicrobial properties of DMSMMA when incorporated into polymer films. The results showed a significant reduction in bacterial colonization on surfaces treated with DMSMMA-modified polymers compared to untreated controls.

Case Study 2: Cancer Cell Inhibition

In another investigation by Lee et al., DMSMMA was tested against MCF-7 cells in vitro. The study found that treatment with DMSMMA resulted in a dose-dependent decrease in cell viability, supporting its potential use as an anticancer agent.

Applications

Given its biological activity, DMSMMA has several potential applications:

- Biomedical Coatings: Its antimicrobial properties make it suitable for coatings on medical devices to reduce infection rates.

- Drug Delivery Systems: The ability to modify drug release profiles through polymerization opens avenues for controlled drug delivery.

- Tissue Engineering: DMSMMA can be utilized in scaffolds for tissue regeneration due to its biocompatibility.

Q & A

Q. What computational models predict the reactivity of this monomer in radical copolymerization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.